Home > Products > Screening Compounds P87532 > Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 - 184951-46-0

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6

Catalog Number: EVT-1450720
CAS Number: 184951-46-0
Molecular Formula: C105H178N28O26
Molecular Weight: 2248.749
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 is a synthetic peptide derived from the amyloid beta-protein, specifically targeting the sequence from amino acids 15 to 25. This peptide is of significant interest in Alzheimer's disease research due to its involvement in the aggregation of amyloid beta-proteins, which form plaques in the brains of affected individuals. The compound's structure and modifications, such as the addition of epsilon-aminocaproic acid and lysine residues, enhance its stability and solubility, making it a valuable tool for studying amyloid pathology and potential therapeutic interventions.

Source and Classification

This compound is synthesized from the amyloid precursor protein, which is a transmembrane protein that undergoes proteolytic cleavage to produce various amyloid beta-peptides. The classification of this compound falls under synthetic peptides used in neurobiological research, particularly in studies related to neurodegenerative diseases like Alzheimer's. Its classification can also be associated with peptides involved in protein aggregation processes.

Synthesis Analysis

Methods

The synthesis of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins by attaching the C-terminal amino acid to a resin. Subsequent amino acids are added one at a time through coupling reactions, often facilitated by activating agents such as symmetric anhydrides.
  2. Microwave-Assisted Techniques: Recent advances include microwave-assisted SPPS, which significantly reduces reaction times and improves yields by minimizing intermolecular aggregation during synthesis.
  3. Purification: After synthesis, peptides are typically purified using high-performance liquid chromatography (HPLC) to remove unreacted materials and byproducts.
Molecular Structure Analysis

Structure

The molecular structure of Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 consists of a core sequence derived from the amyloid beta-protein with specific modifications:

  • Core Sequence: The sequence includes residues 15 to 25 of the amyloid beta-peptide.
  • Modifications: The addition of glycine at both ends enhances solubility, while epsilon-aminocaproic acid introduces a hydrophilic character that may influence aggregation properties.

Data

The molecular weight and specific structural features can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods provide insights into the peptide's conformation and stability under physiological conditions.

Chemical Reactions Analysis

Reactions

The primary reactions involving Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 include:

  1. Peptide Bond Formation: This occurs during SPPS where amino acids are linked via amide bonds.
  2. Aggregation Reactions: In solution, this peptide may undergo self-aggregation, forming oligomers that are characteristic of amyloid pathology.

Technical Details

The kinetics of these reactions can be studied using techniques like circular dichroism and fluorescence spectroscopy, which monitor conformational changes and aggregation states over time.

Mechanism of Action

Process

The mechanism by which Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 interacts with biological systems involves:

  1. Binding to Cellular Components: This peptide may interact with cell membranes or other proteins involved in amyloid formation.
  2. Influencing Aggregation Pathways: By mimicking segments of the amyloid beta-peptide, it can modulate the aggregation process, potentially inhibiting or promoting fibril formation depending on its concentration and structural context.

Data

Experimental studies often utilize cellular models or in vitro assays to evaluate how this peptide affects amyloid beta aggregation dynamics and cellular toxicity.

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: Enhanced solubility due to glycine and epsilon-aminocaproic acid modifications.
  2. Stability: Stability under physiological conditions is critical for its application in research.

Chemical Properties

  1. pH Stability: The peptide's stability across different pH levels can influence its behavior in biological systems.
  2. Thermal Stability: Assessing thermal stability helps understand how it might behave during storage or experimental procedures.

Relevant data can be obtained through differential scanning calorimetry or thermal gravimetric analysis.

Applications

Scientific Uses

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 has several applications in scientific research:

  1. Alzheimer's Disease Research: It serves as a model compound for studying amyloid aggregation mechanisms.
  2. Therapeutic Development: Investigating its potential as a therapeutic agent that could inhibit or modulate amyloid plaque formation.
  3. Biomarker Studies: It may be used as a biomarker for understanding disease progression or response to therapies targeting amyloid pathology.
Introduction to Amyloid-Beta Proteins and Alzheimer’s Disease Pathogenesis

Alzheimer's disease (AD) represents the most prevalent form of dementia worldwide, characterized neuropathologically by two hallmark lesions: extracellular amyloid plaques composed predominantly of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides serves as the initial molecular trigger that subsequently ignites the complex neurodegenerative cascade culminating in clinical dementia [4]. Aβ peptides derive from the sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase complexes. While Aβ1-40 constitutes the most abundant isoform (~80-90%), the Aβ1-42 variant exhibits greater hydrophobicity and fibrillogenicity, making it the predominant species deposited in senile plaques [2] [4]. Emerging evidence challenges the traditional plaque-centric view, suggesting that soluble Aβ oligomers rather than insoluble fibrils represent the principal neurotoxic entities responsible for synaptic dysfunction, disrupted neural connectivity, and eventual neuronal death [8]. This paradigm shift has profound implications for therapeutic strategies aimed at intercepting the amyloid pathway at specific aggregation stages.

Structural and Functional Roles of Amyloid-Beta (Aβ) Peptides in Neurodegeneration

The Aβ peptide is a 4-kDa fragment of APP whose structural plasticity enables its adoption of multiple conformations with distinct pathobiological properties. The peptide contains several critical domains: an N-terminal extracellular domain (residues 1-16), a central hydrophobic cluster (CHC, residues 17-21: Lys-Leu-Val-Phe-Phe), and a C-terminal transmembrane domain (residues 29-40/42) governing membrane insertion and aggregation propensity [4] [9]. The CHC domain within residues 17-21 serves as the primary driver of hydrophobic interactions initiating β-sheet formation and amyloidogenesis. Crucially, the Aβ(15-25) fragment (H-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH) encapsulates nearly the entire CHC along with flanking residues modulating its solubility and conformational behavior [1] [5]. This fragment retains the intrinsic capacity for self-assembly into β-sheet-rich structures mirroring the aggregation behavior of full-length Aβ, while offering superior chemical tractability for inhibitor design [5].

The transition from monomeric Aβ to neurotoxic species involves complex misfolding intermediates. Soluble oligomers ranging from dimers to dodecamers demonstrate potent synaptic toxicity by binding to neuronal membranes, inducing oxidative stress, disrupting calcium homeostasis, and impairing long-term potentiation (LTP) – the cellular correlate of learning and memory [8]. Intriguingly, the correlation between insoluble plaque burden and cognitive decline remains surprisingly weak in human studies, suggesting plaques may represent relatively inert reservoirs or end-stage aggregates rather than the primary pathogenic entities [2] [4]. This dissociation is exemplified by immunotherapy trials where plaque removal yielded only modest clinical benefits, implying that once initiated, downstream neurodegenerative processes (particularly tau pathology) may proceed independently [2]. Consequently, therapeutic interventions targeting soluble oligomeric assemblies during early nucleation phases hold greater promise for halting disease progression.

Table 1: Key Domains within Amyloid-Beta Peptides and Their Pathogenic Roles

Aβ DomainResidue SpanStructural FeaturesPathogenic Functions
N-terminal1-16Hydrophilic, contains metal-binding sites (His6, 13,14)Modulates solubility; antibody recognition sites
Central Hydrophobic Cluster (CHC)17-21 (Lys-Leu-Val-Phe-Phe)Predominantly hydrophobic; nucleation corePrimary driver of β-sheet formation and aggregation
Turn Region22-28Links CHC to C-terminalAdopts bend/loop conformations facilitating monomer folding
C-terminal29-40/42Transmembrane domain; hydrophobicDetermines aggregation kinetics; Aβ42 more pathogenic than Aβ40

Aβ Aggregation Mechanisms: From Oligomers to Fibrillar Plaques

Amyloid-beta aggregation follows a complex nucleated polymerization pathway beginning with conformational changes in monomeric peptides that expose hydrophobic domains, enabling their initial association. This process progresses through several distinct phases:

  • Primary Nucleation: Monomers coalesce into thermodynamically unstable, low-molecular-weight oligomers (dimers, trimers, tetramers). Natural Aβ trimers and dimers isolated from AD brains rapidly and potently disrupt cognitive function in vivo without inducing permanent neurological damage, highlighting their acute toxicity [8].
  • Secondary Nucleation & Elongation: Oligomers catalyze the formation of protofibrils on fibril surfaces, while monomers add to fibril ends. The Aβ(15-25) segment, particularly residues 17-21 (KLVFF), forms the structural nucleus for this elongation phase via robust β-sheet stacking interactions [1] [5].
  • Maturation & Plaque Formation: Protofibrils mature into insoluble, β-sheet-rich amyloid fibrils that deposit extracellularly as diffuse and neuritic plaques surrounded by dystrophic neurites and activated glia [4].

The Aβ(15-25) fragment itself exhibits pronounced β-sheet propensity and rapid fibrillation kinetics, recapitulating critical aspects of full-length Aβ aggregation despite its truncated sequence. This fragment's structural relevance is further evidenced by its detection in neurons of the subiculum and entorhinal cortex in AD brains – regions exhibiting early vulnerability to tauopathy and neurodegeneration [9]. Crucially, oligomeric intermediates formed during Aβ(15-25) aggregation demonstrate direct synaptic toxicity by impairing mitochondrial function, inducing membrane permeability, and activating neuroinflammatory pathways [8] [9].

Table 2: Stages of Aβ Aggregation and Characteristics of Key Intermediate Species

Aggregation StagePrimary SpeciesSize/StructureKey Pathogenic Mechanisms
MonomerAβ monomer~4 kDa; random coil/α-helixPhysiological functions unclear; precursor to toxic forms
Early OligomersDimers, Trimers, TetramersSDS-stable; spherical/annularBind membranes; disrupt LTP; induce oxidative stress
Late Oligomers/ProtofibrilsAβ*56, Amylospheroids~12-150 kDa; pore-likeMembrane pore formation; calcium influx; mitochondrial damage
Mature FibrilsCross-β-sheet filamentsInsoluble; >1000 kDaScaffold for secondary nucleation; component of plaques
PlaquesExtracellular depositsMicrometer scale; β-sheet coreTrigger glial activation; neuritic dystrophy; reservoir of Aβ

Rationale for Targeting Aβ(15-25) in Inhibitor Design

The molecular dissection of Aβ aggregation pathways identifies the Aβ(15-25) segment as a high-value therapeutic target for several compelling reasons. First, this 11-residue peptide encompasses the KLVFF sequence (residues 17-21), which constitutes the minimal hydrophobic self-recognition motif indispensable for initiating and propagating β-sheet formation via aromatic stacking and hydrophobic contacts [1] [5] [9]. Second, its significantly smaller size compared to full-length Aβ enhances synthetic accessibility and reduces structural complexity for rational drug design while retaining the core aggregation-driving domain. Third, inhibitors designed against Aβ(15-25) can potentially intercept aggregation at the earliest nucleation phases, preventing the formation of neurotoxic oligomers rather than attempting to dissociate mature fibrils – a thermodynamically challenging endeavor.

The compound Gly-Amyloid Beta-Protein (15-25)-Gly-epsilon-Aminocaproyl(-Lys)6 (CAS: 184951-46-0, MF: C₁₀₅H₁₇₈N₂₈O₂₆, MW: 2248.71 g/mol) embodies a sophisticated molecular strategy to exploit this rationale [1] [3] [5]. Its design incorporates three functionally optimized domains:

  • Aβ(15-25) Core (H-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OH): Serves as a competitive recognition module that mimics the natural aggregation nucleus. By binding to complementary sequences on full-length Aβ monomers or oligomers, it sequesters them from further participation in elongation processes.
  • Gly-Gly-epsilon-Aminocaproyl Spacer: Provides critical structural flexibility and spatial separation between the Aβ(15-25) core and the polylysine tail. The epsilon-aminocaproyl moiety (eAhx) acts as a long, hydrophobic linker preventing steric clashes and ensuring optimal positioning of functional domains [3] [7].
  • Hexa-Lysine Tail [(-Lys)6]: Introduces a high density of positive charges (+6 at physiological pH) that electrostatically repel the positively charged lysine residues within the Aβ CHC (e.g., Lys16, Lys28). This disrupts the alignment required for β-sheet hydrogen bonding and salt bridge formation. Furthermore, the polylysine tail dramatically enhances the aqueous solubility of an otherwise highly hydrophobic sequence, facilitating experimental handling and potentially improving bioavailability [1] [5].

This multi-domain architecture enables the compound to function as a potent aggregation disruptor through combined competitive inhibition and electrostatic interference mechanisms. Its efficacy stems from simultaneously occupying critical hydrophobic recognition sites while introducing charge repulsion that destabilizes developing β-sheet structures. This approach specifically targets the soluble oligomeric species most strongly correlated with synaptic dysfunction, offering a promising strategy for early therapeutic intervention in the amyloid cascade [1] [3] [8].

Table 3: Structural Components and Rationale of Gly-Aβ(15-25)-Gly-eAhx-(-Lys)6

ComponentChemical Structure/SequenceKey Physicochemical PropertiesTherapeutic Rationale
Aβ(15-25) CoreH-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OHHydrophobic (KLVFF), β-sheet formingCompetes with full-length Aβ for incorporation into aggregates
Gly-Gly Spacer-Gly-Gly-Flexible, hydrophilic peptide linkerProvides conformational freedom between functional domains
epsilon-Aminocaproyl (eAhx) Spacer-NH-(CH₂)₅-CO-Hydrophobic, flexible aliphatic chainEnhances spatial separation; improves bioavailability
Hexa-Lysine Tail-Lys-Lys-Lys-Lys-Lys-Lys-OHHighly cationic (+6 charge), hydrophilicIntroduces charge repulsion disrupting β-sheet assembly; boosts solubility

Table 4: Comparison of Key Aβ Fragments in Alzheimer's Disease Research

FragmentSequenceKey PropertiesPrimary Research Applications
Aβ(1-40/42)Full-length isoformsFull aggregation spectrum; forms plaques & oligomersGold standard for in vitro & in vivo AD modeling
Aβ(15-25)H-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-OHContains KLVFF core; rapid aggregationStudying nucleation mechanisms; inhibitor design scaffold
Aβ(25-35)H-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OHHighly toxic; induces oxidative stressAcute neurotoxicity studies; mitochondrial dysfunction models
Gly-Aβ(15-25)-Gly-eAhx-(-Lys)6H-Gly-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Gly-eAhx-Lys₆-OHDesigned inhibitor; high solubilityDisrupting early oligomerization; research tool for Aβ aggregation

Properties

CAS Number

184951-46-0

Product Name

Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C105H178N28O26

Molecular Weight

2248.749

InChI

InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1

InChI Key

ZZEUIDMLKPOSPR-DLLTXYIUSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.